molecular formula C13H16O4 B1245546 Waol A FD-211 CAS No. 162341-24-4

Waol A FD-211

Cat. No.: B1245546
CAS No.: 162341-24-4
M. Wt: 236.26 g/mol
InChI Key: QXZDESIVIREXNJ-XQJSVKFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Waol A (FD-211) is a fungal-derived δ-lactone initially isolated from Myceliophthora lutea TF-0409 . It exhibits broad-spectrum antitumor activity, particularly against Adriamycin-resistant HL60 leukemia cells . Early structural assignments proposed a 2,5-dihydro-4H-furo[3,4-b]pyran-5-one scaffold , but synthetic and spectroscopic studies by Gao and Snider (2003) revised its structure to a substituted 2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one (Figure 1) . This revision aligned its core with related fungal metabolites like TAN-2483A and Fusidilactone B, resolving prior inconsistencies in bioactivity predictions .

Key Properties of Waol A (FD-211):

  • Molecular formula: C₁₃H₁₆O₄
  • Molecular weight: 236 g/mol
  • Bioactivity: Cytocidal effects against multidrug-resistant tumor cell lines .

Properties

IUPAC Name

(2R,3R,7S,7aR)-3-hydroxy-2,7-bis[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-5-10-9(14)7-8-12(16-10)11(6-4-2)17-13(8)15/h3-7,9-12,14H,1-2H3/b5-3+,6-4+/t9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZDESIVIREXNJ-XQJSVKFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C=C2C(O1)C(OC2=O)C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@@H](C=C2[C@@H](O1)[C@@H](OC2=O)/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Waol A FD-211 involves a multi-step process. One of the key steps includes the treatment with triethylamine in dichloromethane, which completes the three-step synthesis of Waol A. The molecular structure of this compound has been confirmed through various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Industrial Production Methods: Industrial production of this compound is typically carried out through microbial fermentation. The microorganism Myceliophthora lutea is cultured under specific conditions to produce the compound. The fermentation broth is then processed to isolate and purify this compound .

Chemical Reactions Analysis

Aldol Reaction

The synthesis of Waol A FD-211 begins with an aldol reaction between hydroxybutanolide derivatives (e.g., 13b,c ) and 2,4-hexadienal. This step forms intermediates 12b,c , which serve as precursors for subsequent cyclization.

ReactantsReagents/ConditionsProductKey Observations
Hydroxybutanolide 13b,c , 2,4-hexadienalAldol conditions (base-mediated)12b,c Enolate formation critical for regioselectivity

Iodoetherification

Intermediates 12b,c undergo iodoetherification using bis(sym-collidine)iodonium(I) hexafluorophosphate (IPF₆), yielding bicyclic ethers 11b(c) . This step establishes the furopyran core.

ReactantsReagents/ConditionsProductKey Observations
12b,c Bis(sym-collidine)IPF₆, CH₂Cl₂11b(c) Stereoselective cyclization via iodonium ion

Elimination to Final Product

Treatment of 11b(c) with triethylamine (Et₃N) in dichloromethane induces elimination, completing the three-step synthesis of this compound (6 ).

ReactantsReagents/ConditionsProductKey Observations
11b(c) Et₃N, CH₂Cl₂, ambientWaol A (6 )Final lactonization and purification via chromatography

Structural Revision via Synthetic Validation

Initial misassignment of Waol A’s structure as 1 was corrected to 6 through synthetic work ( ). Key evidence:

  • Synthetic Feasibility : The revised structure 6 (a vinylogue of TAN-2483A) was confirmed via a pathway analogous to TAN-2483A’s synthesis.

  • Spectroscopic Alignment : NMR and mass spectrometry data for synthetic 6 matched natural Waol A.

Aldol Reaction Mechanism

  • Step 1 : Deprotonation of hydroxybutanolide to form enolate.

  • Step 2 : Nucleophilic attack on 2,4-hexadienal, followed by dehydration.

Iodoetherification Mechanism

  • Iodonium Ion Formation : IPF₆ generates an iodonium intermediate, facilitating electrophilic cyclization.

  • Ring Closure : Intramolecular attack by the hydroxyl oxygen forms the fused furopyran ring.

Elimination Step

Et₃N abstracts a proton, triggering β-elimination to form the lactone moiety and release HI.

Comparative Reactivity with Analogues

Waol A shares synthetic strategies with structurally related compounds like TAN-2483A and massarilactone B:

CompoundKey Reaction SimilaritiesStructural Distinction
TAN-2483AShared aldol and iodoetherification stepsLacks extended vinyl side chain
Massarilactone BUtilizes similar iodoetherification conditionsContains additional epoxy ring

Stability and Functionalization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Waol A belongs to the furo[3,4-b]pyran-5-one family, sharing a bicyclic lactone framework with several fungal metabolites. Below is a comparative analysis of its structural, synthetic, and functional relationships:

TAN-2483A and TAN-2483B

Structural Similarities:

  • Both TAN-2483A and Waol A feature a furo[3,4-b]pyran-5-one core but differ in substituents. TAN-2483A has a hydroxyl group at C-3 and a methyl group at C-7a, while Waol A lacks these moieties .
  • Absolute configuration: TAN-2483A is enantiomeric to Waol A, as confirmed by synthetic studies .

Functional Differences:

  • Synthesis: TAN-2483A is synthesized via aldol reaction and iodolactonization from methyl 3E-pentenoate, while Waol A requires additional elimination steps .
Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Bioactivity Source
Waol A (FD-211) 2,3,7,7a-tetrahydro-furo[3,4-b]pyran-5-one None at C-3/C-7a Antitumor (HL60 cells) Myceliophthora lutea
TAN-2483A Same core -OH (C-3), -CH₃ (C-7a) c-src kinase inhibition Unspecified fungus
TAN-2483B Same core Varied oxygenation Similar to TAN-2483A Unspecified fungus

Fusidilactone B and Massarilactone B

Structural Relationships:

  • Fusidilactone B and Massarilactone B share Waol A’s bicyclic framework but incorporate additional hydroxyl groups and side chains .
  • Fusidilactone B has a 12-membered macrolide fused to the furopyran system, absent in Waol A .

Functional Contrasts:

  • Antifungal Activity : Fusidilactone B targets fungal pathogens, while Waol A is exclusively antitumor .
  • Synthesis : Fusidilactone B requires macrocyclization, making its synthesis more complex than Waol A’s linear route .

Other Related Metabolites

  • Phaeosphaeride A : Inhibits STAT3 signaling but lacks the furopyran core .

Biological Activity

Waol A FD-211, a δ-lactone compound, was first isolated from the fungus Myceliophthora lutea. This compound has garnered significant attention in the field of cancer research due to its notable cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by a furo[3,4-b]pyran-5-one bicyclic ring system. Its chemical formula is C₁₅H₁₄O₄, and it is known for its stability under laboratory conditions. The compound exhibits moderate solubility in organic solvents, which facilitates its extraction and purification from fermentation broths.

PropertyValue
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
SolubilityModerate in organic solvents
StabilityStable under standard conditions

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cell lines, including P388 (murine leukemia), T-24 (bladder carcinoma), HeLa (cervical cancer), A549 (lung carcinoma), and HL-60 (human promyelocytic leukemia) cells. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.

This compound primarily targets topoisomerases, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound disrupts their function, leading to DNA damage and subsequent activation of apoptotic pathways. Additionally, it influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular metabolism and gene expression.

Case Studies

  • In vitro Studies : In a study conducted by Nozawa et al., this compound demonstrated broad-spectrum cytotoxicity against several tumor cell lines, including those resistant to traditional chemotherapeutics like adriamycin. The study highlighted the compound's potential as a lead for developing new anticancer agents .
  • Animal Models : Research involving animal models has shown that varying dosages of this compound can produce different effects on tumor growth. Lower doses resulted in moderate cytotoxic effects, while higher doses significantly inhibited tumor growth and increased apoptosis rates .

Table 2: Cytotoxic Effects of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)Effect
P3887.5Moderate cytotoxicity
T-2410.2Significant inhibition
HeLa6.8High cytotoxicity
A5495.0Strong inhibition
HL-608.3Induction of apoptosis

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability, which is crucial for its therapeutic effectiveness. The compound is absorbed efficiently when administered in appropriate formulations and exhibits a favorable distribution in tissues.

Biochemical Interactions

This compound interacts with various cellular components, including enzymes involved in metabolic pathways. Its ability to inhibit topoisomerases leads to a cascade of biochemical reactions that culminate in cell death.

Q & A

Q. What is the structural identity of Waol A (FD-211), and how was it initially characterized?

Waol A (FD-211) is a δ-lactone compound first isolated from the fungus Myceliophthora lutea TF-0408. Initial structural characterization using spectroscopic methods (e.g., NMR, MS) identified it as a γ,β-unsaturated δ-lactone with a fused bicyclic system . Its bioactivity screening revealed moderate cytotoxicity against cultured cancer cell lines, including HL-60 leukemia cells, though it lacked efficacy in murine P388 leukemia models .

Q. What experimental methodologies are critical for synthesizing Waol A and its analogues?

Early synthetic approaches focused on Michael addition reactions to construct the fused bicyclic lactone core. For example, partial synthesis efforts by Mizoue et al. (1994) utilized ketone intermediates derived from carbohydrate precursors . However, methodological challenges include stereochemical control at the γ,β-unsaturated lactone junction and regioselective functionalization of the bicyclic system .

Q. How should researchers design cytotoxicity assays for Waol A to ensure reproducibility?

Standardized protocols include:

  • Using HL-60 (human leukemia) and other adherent cancer cell lines with EC50 measurements over 48–72 hours .
  • Incorporating negative controls (e.g., non-cancerous cell lines) and positive controls (e.g., doxorubicin) to validate assay sensitivity .
  • Reporting raw data on inhibition of macromolecular synthesis (e.g., DNA/RNA polymerases) to contextualize mechanisms .

Advanced Research Questions

Q. How were structural contradictions in Waol A resolved, and what implications do these revisions hold?

Initial structural misassignments (e.g., δ-lactone vs. revised bicyclic systems) were resolved through total synthesis and X-ray crystallography. Gao and Snider (2004) demonstrated that the original structure (FD-211) was incorrect; the revised structure (compound 157) features a fused furo[3,4-b]pyran system, confirmed via comparison of synthetic and natural samples . This revision underscores the necessity of orthogonal validation (synthesis, crystallography) when spectroscopic data alone are ambiguous .

Q. What are the key challenges in optimizing synthetic routes for Waol A analogues with enhanced bioactivity?

Critical challenges include:

  • Stereoselectivity : Achieving high enantiomeric purity at the γ-position of the lactone ring, which influences cytotoxicity .
  • Functionalization : Introducing substituents (e.g., hydroxyl, methyl groups) without destabilizing the bicyclic framework .
  • Scalability : Transitioning from milligram-scale laboratory synthesis to gram-scale production while maintaining yield (>50% in key steps) . Methodological solutions involve asymmetric catalysis (e.g., chiral auxiliaries) and computational modeling to predict regioselectivity .

Q. Why does Waol A exhibit in vitro cytotoxicity but lack in vivo efficacy in murine models?

Discrepancies between in vitro and in vivo results may stem from:

  • Pharmacokinetic limitations : Rapid metabolism or poor bioavailability in vivo, as observed in P388 leukemia models .
  • Tumor microenvironment factors : Hypoxia or stromal interactions that reduce drug penetration .
  • Dose-dependent toxicity : Narrow therapeutic windows observed in preliminary assays . Researchers should integrate pharmacokinetic profiling (e.g., plasma stability, tissue distribution) early in lead optimization .

Q. How can structural-activity relationships (SARs) guide the design of Waol A derivatives?

SAR studies should prioritize:

  • Lactone ring modifications : Substituting oxygen with sulfur (thiolactones) to enhance metabolic stability .
  • Side-chain diversification : Introducing polar groups (e.g., amines) to improve solubility without compromising membrane permeability .
  • Bioisosteric replacements : Testing furan-to-pyran ring swaps to evaluate impact on target binding . High-throughput screening of compound libraries against kinase targets (e.g., STAT3) is recommended to identify mechanistic synergies .

Methodological Guidance

Q. How should researchers address inconsistencies in bioactivity data across studies?

  • Standardize assays : Adopt consistent cell lines, incubation times, and endpoint measurements (e.g., MTT vs. ATP luminescence) .
  • Validate purity : Ensure compounds are >95% pure (HPLC) and characterize degradation products .
  • Cross-validate mechanisms : Use orthogonal techniques (e.g., siRNA knockdown) to confirm target engagement .

Q. What best practices ensure reproducibility in synthetic chemistry workflows for Waol A?

  • Detailed experimental protocols : Report reaction conditions (temperature, solvent, catalyst loading) and workup procedures .
  • Data transparency : Include <sup>1</sup>H/<sup>13</sup>C NMR spectra, HRMS data, and chromatograms in supplementary materials .
  • Independent replication : Collaborate with external labs to verify key steps (e.g., cyclopropanation, lactonization) .

Data Management and Reporting

Q. How should researchers document and share structural revision studies for peer review?

  • Primary data : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
  • Comparative analysis : Tabulate key spectroscopic discrepancies (e.g., <sup>13</sup>C NMR shifts) between natural and synthetic samples .
  • Ethical reporting : Acknowledge prior misassignments and clarify revision rationale in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Waol A FD-211
Reactant of Route 2
Waol A FD-211

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.